
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound, with its unique substituents, offers distinct reactivity and properties that make it valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding aryl or alkyl compound without the boronic acid group.
Aplicaciones Científicas De Investigación
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The final step is reductive elimination, resulting in the formation of the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups on the aromatic ring. These substituents influence the compound’s reactivity, stability, and solubility, making it distinct from other boronic acids. The trifluoromethyl group, in particular, imparts electron-withdrawing properties, which can affect the compound’s behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C9H9BClF3O3 |
|---|---|
Peso molecular |
268.43 g/mol |
Nombre IUPAC |
[3-chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BClF3O3/c1-17-4-6-7(9(12,13)14)2-5(10(15)16)3-8(6)11/h2-3,15-16H,4H2,1H3 |
Clave InChI |
RUIZJPZOKVDMRC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)Cl)COC)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


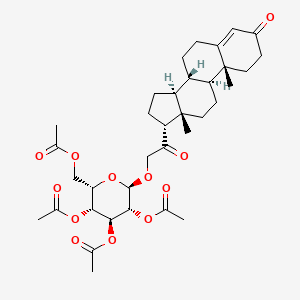
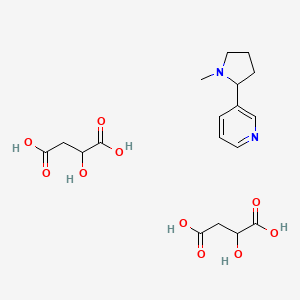
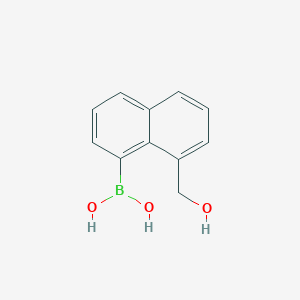
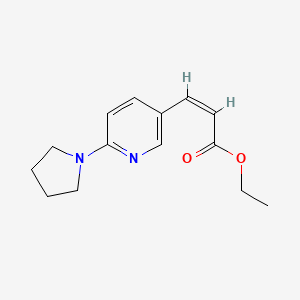
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
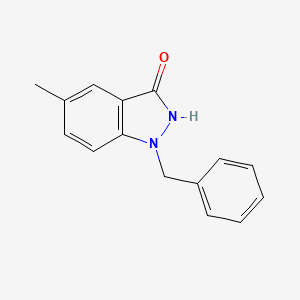
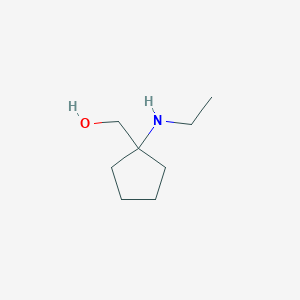
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
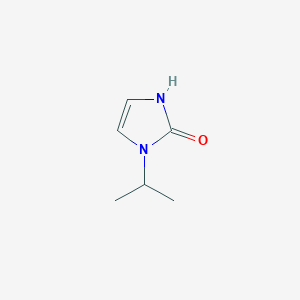
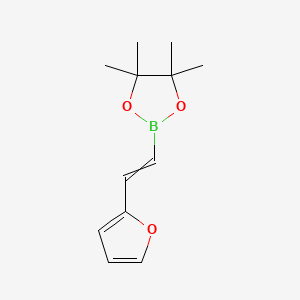
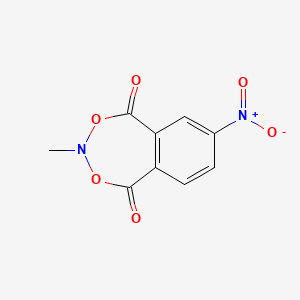

![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
